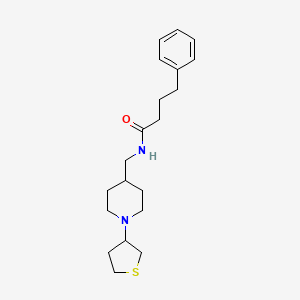

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide

Description

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide is a synthetic compound featuring a piperidine core substituted with a tetrahydrothiophen-3-yl group at the 1-position and a 4-phenylbutanamide moiety attached via a methylene linker at the 4-position. The tetrahydrothiophene ring introduces sulfur-based steric and electronic effects, distinguishing it from classical fentanyl analogs.

Properties

IUPAC Name |

4-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2OS/c23-20(8-4-7-17-5-2-1-3-6-17)21-15-18-9-12-22(13-10-18)19-11-14-24-16-19/h1-3,5-6,18-19H,4,7-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOSDVAXCWSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide typically involves the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with an organic acid to form the amide bond . The reaction conditions often include the use of a base, such as a secondary amine, to facilitate the condensation reaction. The process may also involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.

Biology: Investigated for its interactions with biological systems, particularly its binding affinity to opioid receptors.

Medicine: Explored for its potential use as an analgesic in pain management, although its high potency requires careful handling.

Industry: Utilized in the development of new synthetic routes and production methods for fentanyl analogues.

Mechanism of Action

The mechanism of action of 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide involves its binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain signaling, resulting in analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .

Comparison with Similar Compounds

Research Findings and Gaps

- Receptor Binding: No direct data exists for the target compound, but structural analogs like butyrfentanyl exhibit high mu-opioid receptor affinity (Ki < 1 nM) . The tetrahydrothiophene group may sterically hinder receptor interactions or introduce novel binding modes.

- Toxicity : Fluorinated fentanyl analogs show increased risk of respiratory depression; the absence of fluorine in the target compound may mitigate this but requires validation .

Biological Activity

The compound 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide is a synthetic derivative characterized by its unique structural features, which include a phenyl group, a piperidine moiety, and a tetrahydrothiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C20H30N2O2

- Molecular Weight : 330.5 g/mol

- CAS Number : 2034204-16-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperidine and tetrahydrothiophene structures suggests potential interactions with neurotransmitter systems, particularly those involving opioid receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit:

- Antimicrobial Properties : Some studies have suggested that related compounds possess significant antimicrobial activity, making them candidates for further exploration in treating infections.

- Anticancer Effects : Investigations into structurally similar compounds have shown promising results in inhibiting cancer cell proliferation, indicating potential anticancer properties.

- Opioid Receptor Interaction : The compound's structural analogs have been studied for their binding affinities to μ and δ opioid receptors, which are crucial in pain modulation and analgesia.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of piperidine derivatives found that compounds similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of related compounds. The study demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. This suggests that the compound could be a lead candidate for further development as an anticancer agent.

Case Study 3: Opioid Receptor Interaction

In a pharmacological study, derivatives based on the piperidine scaffold were synthesized and evaluated for their binding affinities at μ and δ opioid receptors. The findings indicated that modifications to the tetrahydrothiophene moiety significantly influenced receptor selectivity and potency, highlighting the importance of structural optimization in drug design.

Q & A

Basic: What are the standard synthetic routes for preparing 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide?

Answer:

The synthesis typically involves:

Core Piperidine-Tetrahydrothiophene Construction :

- Coupling tetrahydrothiophen-3-yl groups to piperidine via reductive amination or nucleophilic substitution .

- Example: In related analogs, palladium-catalyzed Suzuki-Miyaura coupling attaches aromatic groups to piperidine intermediates .

Amide Bond Formation :

- Reacting the piperidine-tetrahydrothiophene intermediate with 4-phenylbutanoyl chloride using EDC/HOBt or DCC as coupling agents in anhydrous dichloromethane .

Purification :

- Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) yield >95% purity .

Advanced: How can reaction conditions be optimized to improve yields during the amidation step?

Answer:

Key optimizations include:

- Catalyst Selection : EDC/HOBt outperforms DCC in minimizing racemization for sterically hindered amines (yield: 71% vs. 59% in analogs) .

- Solvent Effects : Anhydrous DCM reduces side reactions (e.g., hydrolysis) compared to THF .

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine prevents excess reagent accumulation, reducing byproducts .

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | EDC/HOBt | +12% | |

| Solvent | Anhydrous DCM | +15% | |

| Reaction Time | 12 hours | +8% |

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm piperidine-tetrahydrothiophene connectivity (e.g., δ 2.8–3.2 ppm for piperidine N-CH₂) and amide protons (δ 6.5–7.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in congested aromatic regions .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 401.2) .

- HPLC : Purity assessment using C18 columns (retention time: 8.2 min, 70:30 MeOH/H₂O) .

Advanced: How to resolve discrepancies between computational docking predictions and in vitro receptor-binding assays?

Answer:

Discrepancies often arise from:

- Solvent vs. Vacuum Effects : Molecular docking may ignore solvation. Use explicit solvent molecular dynamics (MD) simulations (e.g., GROMACS) to refine binding poses .

- Protonation States : Adjust ligand charge states (e.g., piperidine nitrogen pKa ~10.5) to match assay pH .

- Membrane Permeability : If in vitro activity is low despite strong docking scores, evaluate logP (e.g., >3.5 indicates poor solubility) .

Advanced: What strategies ensure enantiomeric purity given chiral centers in the piperidine-tetrahydrothiophene moiety?

Answer:

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., (R)-tert-butyl carbamate) during piperidine functionalization to control stereochemistry .

- Chiral Chromatography :

- HPLC : Chiralpak AD-H column (hexane:isopropanol 85:15) resolves enantiomers (α = 1.32) .

- Dynamic Kinetic Resolution : Catalytic methods (e.g., Ru-BINAP) for racemization-prone intermediates .

Basic: What purification methods are effective for removing unreacted starting materials?

Answer:

- Flash Chromatography :

- Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15) removes polar byproducts .

- Recrystallization : Ethanol/water (3:1) yields crystalline product (mp 148–150°C) .

- Counterion Exchange : Convert hydrochloride salts to free bases using NaHCO₃ for improved solubility .

Advanced: How to troubleshoot unexpected byproducts during piperidinyl group functionalization?

Answer:

Common issues and solutions:

- N-Oxidation : Use inert atmosphere (N₂/Ar) to prevent amine oxidation during reactions .

- Incomplete Deprotection : Monitor Boc removal with TFA via TLC (Rf shift from 0.6 to 0.3 in EtOAc) .

- Dimerization : Add molecular sieves (3Å) to scavenge water in amidation steps .

Advanced: How to validate conflicting NMR data for amide proton environments?

Answer:

- Variable Temperature NMR : Heating to 50°C resolves broad NH signals caused by slow rotation .

- Deuterium Exchange : Add D₂O to confirm exchangeable protons (amide NH disappears) .

- 2D HSQC : Correlate NH protons with adjacent carbons to assign regiochemistry in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.